N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . This could include the formation of the benzodioxolyl group, the construction of the pyrrolopyrimidinyl core, and the introduction of the acetamide group . Each of these steps would require specific reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several rings and functional groups . The benzodioxolyl group is a fused ring system that includes an oxygen bridge, while the pyrrolopyrimidinyl group is a larger ring system that includes several nitrogen atoms . The acetamide group is a simpler functional group that includes a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
This compound, like many organic molecules, could potentially undergo a variety of chemical reactions. These could include reactions at the acetamide group, interactions with various reagents, and possibly oxidation or reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . This could include its molecular weight, solubility, and stability .Aplicaciones Científicas De Investigación
Antitumor Agents
Research has led to the synthesis of compounds with structures similar to N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide that are evaluated as antitumor agents. For instance, novel classical antifolates have been designed, synthesized, and evaluated for their potential as antitumor agents due to their inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS) (Gangjee et al., 2005). These compounds exhibit dual inhibitory activity, implicating DHFR as their primary intracellular target, and show potent inhibition of the growth of several human tumor cell lines in culture.
Dual Enzyme Inhibitors
The chemical compound's framework has been explored to develop dual inhibitors for DHFR and TS, aiming for antitumor efficacy. For example, a study described the design, synthesis, and evaluation of compounds as dual inhibitors for these enzymes, showing significant antitumor activity in vitro and potential for clinical applications (Gangjee et al., 2000).
Synthesis Techniques
The synthesis techniques for creating compounds with similar structures to N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide are crucial for their application in scientific research. Studies have detailed concise synthesis sequences for creating such compounds, highlighting their potential in developing new therapeutic agents (Elian et al., 2014).
Mecanismo De Acción
Target of Action
It is known that similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It is known that similar compounds exhibited good selectivity between cancer cells and normal cells .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-3-11-29-24(31)23-22(18(13-28(23)2)16-7-5-4-6-8-16)27-25(29)34-14-21(30)26-17-9-10-19-20(12-17)33-15-32-19/h4-10,12-13H,3,11,14-15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVWGXNYWLXYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.